molecular formula C12H7Cl2FN2O2 B8276675 4,5-dichloro-2-fluoro-N-(2-oxo-1H-pyridin-4-yl)benzamide

4,5-dichloro-2-fluoro-N-(2-oxo-1H-pyridin-4-yl)benzamide

Cat. No. B8276675
M. Wt: 301.10 g/mol
InChI Key: MMUHIJWIGBRAPG-UHFFFAOYSA-N
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Patent
US09393235B2

Procedure details

A solution of 2-methoxypyridin-4-amine (186.2 mg, 1.5 mmol), 4,5-dichloro-2-fluoro-benzoic acid (285.1 mg, 1.36 mmol), HATU (622.4 mg, 1.64 mmol) and n-methylmorpholine (299.9 μL, 2.73 mmol) in DMF (3 mL) was stirred at room temperature for 16 hours. The reaction mixture was poured into water and extracted with ethyl acetate (3×). The organics were combined, washed with water (3×), brine and dried over Na2SO4, filtered through a short plug of silica and evaporated to dryness. The material was taken up in HBr (in acetic acid) (6.689 mL of 33% w/v, 27.28 mmol) and stirred at 95° C. for 16 h. The solution was cooled to room temperature, filtered and solid product washed with water (2×) and then ether (2×) and dried under vacuum to give 4,5-dichloro-2-fluoro-N-(2-oxo-1H-pyridin-4-yl)benzamide (250 mg, 61%) as an off white solid. ESI-MS m/z calc. 299.99. found 301.3 (M+1)+; Retention time: 1.16 minutes (3 minutes run).
Quantity
186.2 mg
Type
reactant
Reaction Step One
Quantity
285.1 mg
Type
reactant
Reaction Step One
Name
Quantity
622.4 mg
Type
reactant
Reaction Step One
Quantity
299.9 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6.689 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][N:4]=1.[Cl:10][C:11]1[C:19]([Cl:20])=[CH:18][C:14]([C:15](O)=[O:16])=[C:13]([F:21])[CH:12]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN1CCOCC1.Br>CN(C=O)C.O>[Cl:10][C:11]1[C:19]([Cl:20])=[CH:18][C:14]([C:15]([NH:9][C:7]2[CH:6]=[CH:5][NH:4][C:3](=[O:2])[CH:8]=2)=[O:16])=[C:13]([F:21])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
186.2 mg
Type
reactant
Smiles
COC1=NC=CC(=C1)N
Name
Quantity
285.1 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1Cl)F
Name
Quantity
622.4 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
299.9 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.689 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
solid product washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether (2×) and dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NC2=CC(NC=C2)=O)C=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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